4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling with Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki coupling, involving a phenylboronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1H-pyrazole-5-carboxamide: A similar compound with a different substitution pattern on the pyrazole ring.
4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide: A compound with a methyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
4-bromo-N-{3-[(3,5-dimethylphenoxy)methyl]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1005576-59-9 |
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Molecular Formula |
C21H22BrN3O2 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
4-bromo-N-[3-[(3,5-dimethylphenoxy)methyl]phenyl]-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H22BrN3O2/c1-4-25-20(19(22)12-23-25)21(26)24-17-7-5-6-16(11-17)13-27-18-9-14(2)8-15(3)10-18/h5-12H,4,13H2,1-3H3,(H,24,26) |
InChI Key |
PCDMCHWLRMMTQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)COC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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